molecular formula C8H12N2S B2984189 N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine CAS No. 1211514-66-7

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine

Cat. No.: B2984189
CAS No.: 1211514-66-7
M. Wt: 168.26
InChI Key: QNJKXOYNQSFSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine (CAS 1340116-89-3) is a chemical compound featuring a thiazole ring linked to a cyclopropylamine group. With a molecular formula of C 8 H 12 N 2 S and a molecular weight of 168.26 g/mol, this compound is supplied for research applications and is not intended for diagnostic or therapeutic use. The integration of the thiazole moiety makes this compound a subject of interest in various research fields. Thiazole is a versatile heterocycle found in numerous bioactive molecules and approved drugs, with roles in medicinal chemistry for developing compounds with diverse biological activities . The cyclopropylamine group is a significant pharmacophore in medicinal chemistry, known for its unique steric and electronic properties that can influence a molecule's binding affinity and metabolic stability . This specific structural combination is recognized in scientific literature, and similar N-(thiazol-2-yl) derivatives have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools for probing receptor function . Researchers can utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecular architectures. It is also suitable for structure-activity relationship (SAR) studies, particularly in the exploration of nitrogen- and sulfur-containing heterocycles. Please note: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not for human or veterinary use.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6(10-7-2-3-7)8-9-4-5-11-8/h4-7,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJKXOYNQSFSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Core Modifications

The thiazole ring in the target compound distinguishes it from thiophene-containing analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol from ). Thiazole’s nitrogen atom confers distinct electronic and hydrogen-bonding capabilities compared to thiophene’s sulfur-only heterocycle. These differences influence solubility, metabolic stability, and receptor interactions. For example, thiazoles are more polar and may exhibit enhanced bioavailability in aqueous environments compared to thiophenes .

Amine Substituent Variations

The cyclopropanamine group provides a rigid, planar structure that contrasts with the flexible methylamino or N-methylpropanamine groups in analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ().

Research Findings and Implications

  • Physicochemical Properties : The thiazole-cyclopropanamine combination likely increases logP (lipophilicity) compared to thiophene analogs, impacting membrane permeability .
  • Biological Activity: While cytotoxicity data for the target compound are absent in the evidence, thiazole derivatives are frequently explored for antimicrobial and anticancer properties.
  • Synthetic Challenges : The cyclopropane ring may necessitate specialized conditions (e.g., low-temperature cyclization) to avoid ring-opening reactions, contrasting with simpler alkylamine syntheses .

Biological Activity

N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. These structural characteristics are crucial for its biological activity, influencing interactions with various molecular targets such as enzymes and receptors.

1. Antimicrobial Properties

The thiazole moiety is frequently associated with antimicrobial activities. Compounds containing thiazole rings have been reported to exhibit significant antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .

2. Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to reduce tumor volume and weight in animal models without significant side effects .

StudyModelResult
MiceReduced tumor volume and weight
Cell linesInhibited cell proliferation

3. Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory pathways. Studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to receptors involved in pain and inflammation modulation, contributing to its therapeutic effects.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives, this compound was found to significantly inhibit the growth of cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiazole compounds against various pathogens. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

PropertyValue
Human Intestinal AbsorptionHigh (0.9962)
Blood-Brain Barrier PenetrationModerate (0.9718)
P-glycoprotein SubstrateNon-substrate
Ames Test ToxicityNon-toxic (0.9099)

These properties indicate favorable absorption characteristics with low toxicity risks, enhancing its viability as a therapeutic agent .

Q & A

Q. Answer :

  • Enzyme Assays : Measure IC50 values against target enzymes (e.g., CDK7) using fluorescence-based kinase activity assays .
  • Mutagenesis Studies : Replace key residues (e.g., Lys41 in CDK7) to confirm binding dependencies .
  • Cellular Uptake : Radiolabeling (e.g., 14C-cyclopropane) tracks intracellular accumulation via scintillation counting .

What strategies mitigate the metabolic instability of cyclopropane-containing compounds?

Q. Answer :

  • Prodrug Design : Introduce ester or carbamate groups at the cyclopropane amine to enhance bioavailability, with enzymatic cleavage in vivo .
  • Steric Shielding : Substituents like methyl groups on the cyclopropane ring reduce CYP450-mediated oxidation .
  • Formulation : Nanoencapsulation (e.g., liposomes) prolongs half-life by shielding reactive moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.